molecular formula C21H26N2O7S B11123650 N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

N-(3,4-Dimethoxy-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

Cat. No.: B11123650
M. Wt: 450.5 g/mol
InChI Key: RHQJQQZIFFHZAX-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxyphenyl and morpholine-sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate.

    Introduction of the Morpholine-Sulfonyl Group: The morpholine-sulfonyl group is introduced through a sulfonation reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the morpholine-sulfonyl derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHOXY-N-PHENYLBENZAMIDE: Shares the methoxyphenyl group but lacks the morpholine-sulfonyl group.

    N-(3,4-DIMETHOXYPHENYL)ACETAMIDE: Similar structure but without the additional phenoxy and morpholine-sulfonyl groups.

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is unique due to its combination of methoxyphenyl and morpholine-sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O7S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O7S/c1-15-12-17(31(25,26)23-8-10-29-11-9-23)5-7-18(15)30-14-21(24)22-16-4-6-19(27-2)20(13-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)

InChI Key

RHQJQQZIFFHZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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